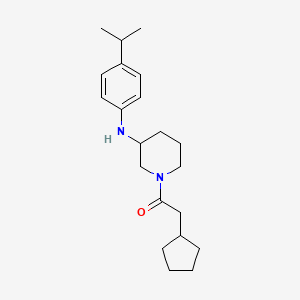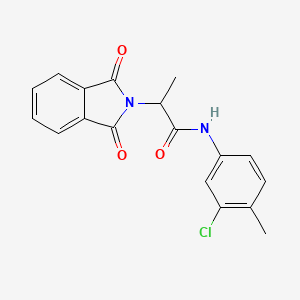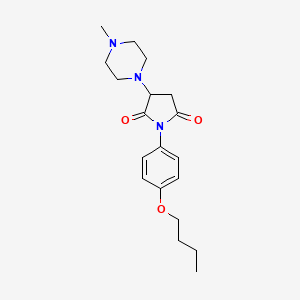![molecular formula C23H34N2O2 B5144350 4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenylacetyl-L-prolylglycine ethyl ester or simply as Noopept. Noopept is a synthetic nootropic compound that is believed to enhance cognitive function, memory, and learning ability.
作用機序
The mechanism of action of Noopept is not fully understood. However, it is believed to work by increasing the levels of acetylcholine and glutamate in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning, while glutamate is a neurotransmitter that is involved in synaptic plasticity. Noopept has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and glutamate in the brain, which can enhance cognitive function, memory, and learning ability. Noopept has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which can promote the growth and survival of neurons. Additionally, Noopept has been shown to reduce oxidative stress, which can help to protect the brain from damage.
実験室実験の利点と制限
One advantage of Noopept is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. Additionally, Noopept has been extensively studied, which means that there is a significant amount of scientific research available on its potential applications. However, one limitation of Noopept is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications with certainty.
将来の方向性
There are a number of potential future directions for research on Noopept. One area of research could be to further investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to investigate the potential side effects of Noopept and to determine the optimal dosage for its use.
合成法
The synthesis of Noopept involves the reaction of N-phenylacetyl-L-prolylglycine ethyl ester with piperidine. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction yields Noopept as a white crystalline powder.
科学的研究の応用
Noopept has been extensively studied for its potential applications in various fields. It has been shown to enhance cognitive function, memory, and learning ability. Noopept has also been studied for its potential neuroprotective effects and its ability to reduce oxidative stress. Additionally, Noopept has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]-5-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2/c26-22(11-5-4-10-20-8-2-1-3-9-20)25-18-14-21(15-19-25)12-13-23(27)24-16-6-7-17-24/h1-3,8-9,21H,4-7,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMRVDBLIBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCN(CC2)C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)
![1-[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5144291.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5144304.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5144316.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)

![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)